molecular formula C16H16ClN3O3 B5243385 2-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide

2-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide

Cat. No.: B5243385
M. Wt: 333.77 g/mol
InChI Key: FULSTMDXLHHHRI-UHFFFAOYSA-N
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Description

2-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide is an organic compound with the molecular formula C16H16ClN3O3 This compound is characterized by the presence of a benzamide core substituted with a 2-chloro group and a 3-[(4-nitrophenyl)amino]propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide typically involves a multi-step process. One common method includes the following steps:

    Chlorination: The chlorination of benzamide to introduce the 2-chloro substituent.

    Coupling Reaction: The coupling of 4-nitroaniline with 3-chloropropylamine to form the intermediate.

    Amidation: The final step involves the amidation reaction between the intermediate and 2-chlorobenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products Formed

    Reduction: Formation of 2-amino-N-{3-[(4-aminophenyl)amino]propyl}benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

2-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide
  • 4-nitro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide
  • 2-chloro-N-{3-[(4-aminophenyl)amino]propyl}benzamide

Uniqueness

2-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups allows for diverse chemical reactivity and potential for various applications in research and industry.

Properties

IUPAC Name

2-chloro-N-[3-(4-nitroanilino)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c17-15-5-2-1-4-14(15)16(21)19-11-3-10-18-12-6-8-13(9-7-12)20(22)23/h1-2,4-9,18H,3,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULSTMDXLHHHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCCNC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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